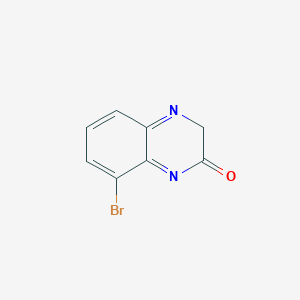
Trimethylsilyl (2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl o-tolylcarbamate is an organosilicon compound with the molecular formula C₁₁H₁₇NO₂Si. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the nitrogen atom is bonded to an o-tolyl group. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl o-tolylcarbamate can be synthesized through the reaction of o-tolyl isocyanate with trimethylsilanol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The general reaction scheme is as follows:
C8H7NCO+(CH3)3SiOH→C8H7NCOOSi(CH3)3
Industrial Production Methods
In industrial settings, the production of trimethylsilyl o-tolylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl o-tolylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form o-tolylcarbamic acid and trimethylsilanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the compound.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products
Hydrolysis: o-Tolylcarbamic acid and trimethylsilanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl o-tolylcarbamate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex organic molecules.
Analytical Chemistry: The compound is used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar compounds, improving their volatility and detectability.
Material Science: It is employed in the modification of surfaces and the synthesis of silicon-based materials.
Biological Studies: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of trimethylsilyl o-tolylcarbamate primarily involves the formation and cleavage of the trimethylsilyl group. This group acts as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the functional group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used for silylation of alcohols and amines.
Trimethylsilyl Cyanide: Used in the synthesis of nitriles.
Trimethylsilyl Trifluoromethanesulfonate: A strong silylating agent used in organic synthesis.
Uniqueness
Trimethylsilyl o-tolylcarbamate is unique due to its specific structure, which combines the stability of the trimethylsilyl group with the reactivity of the o-tolylcarbamate moiety. This combination allows for selective reactions and applications in various fields, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
104824-44-4 |
|---|---|
Fórmula molecular |
C11H17NO2Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
trimethylsilyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-9-7-5-6-8-10(9)12-11(13)14-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clave InChI |
NKJYPFMHCBZUMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)

![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)



![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)


![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)



